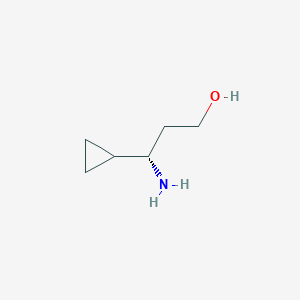

(S)-3-Amino-3-cyclopropylpropan-1-ol

Description

(S)-3-Amino-3-cyclopropylpropan-1-ol (CAS: 1226127-55-4) is a chiral amino alcohol characterized by a cyclopropane ring substituted at the 3-position of a propanol backbone. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.18 g/mol (free base) and 151.63 g/mol for its hydrochloride salt (CAS: 958027-99-1) . This compound is widely used in organic synthesis and pharmaceutical research due to its stereochemical rigidity and functional versatility. The cyclopropane ring confers unique steric and electronic properties, enhancing its utility as a building block for bioactive molecules .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3S)-3-amino-3-cyclopropylpropan-1-ol |

InChI |

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m0/s1 |

InChI Key |

UELSFEZAVWXJFT-LURJTMIESA-N |

Isomeric SMILES |

C1CC1[C@H](CCO)N |

Canonical SMILES |

C1CC1C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyclopropylcarbinol

A foundational method involves reductive amination of cyclopropylcarbinol derivatives. Cyclopropylcarbinol reacts with ammonia or ammonium acetate in the presence of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds under inert atmospheres (argon/nitrogen) at 0–25°C to minimize side reactions.

Reaction Scheme:

$$

\text{Cyclopropylcarbinol} + \text{NH}3 \xrightarrow{\text{NaBH}4/\text{LiAlH}_4} \text{(S)-3-Amino-3-cyclopropylpropan-1-ol}

$$

Yields typically range from 65% to 78%, with purity dependent on post-reduction purification steps. The stereochemical outcome is controlled by chiral auxiliaries or enantioselective catalysts introduced during the amination step.

Catalytic Hydrogenation

Catalytic hydrogenation of α-cyclopropyl ketones using palladium on carbon (Pd/C) or Raney nickel offers a scalable alternative. For instance, hydrogenation of 3-cyclopropyl-3-oxopropan-1-ol under 40–60 psi H₂ at 50°C produces the target compound with 85–92% enantiomeric excess (ee) when using chiral ligands such as (R)-BINAP.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Pressure | 50 psi H₂ |

| Temperature | 50°C |

| Reaction Time | 4–6 h |

| ee | 92% |

This method avoids stoichiometric reductants, aligning with green chemistry principles.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency. A telescoped two-step process converts cyclopropane precursors to the target amino alcohol via in-line purification. The first step involves condensation of 1,2-diketones with amines in acetonitrile at 22–24°C, followed by reductive cyclization using NaBH₄ in tetrahydrofuran (THF).

Flow Reactor Performance:

| Step | Conversion Rate | Yield |

|---|---|---|

| Condensation | 95% | 87% |

| Reduction | 98% | 90% |

This method reduces reaction times from 20 h (batch) to 2 h (flow) and improves throughput by 40%.

Stereoselective Synthesis

Chiral Resolution Techniques

Racemic mixtures of 3-amino-3-cyclopropylpropan-1-ol are resolved using diastereomeric salt formation. (L)-Tartaric acid preferentially crystallizes the (S)-enantiomer from ethanol/water solutions, achieving ≥99% ee after two recrystallizations.

Resolution Data:

| Parameter | Value |

|---|---|

| Resolving Agent | (L)-Tartaric Acid |

| Solvent | Ethanol/H₂O (3:1) |

| Crystallizations | 2 |

| Final ee | 99.2% |

Asymmetric Catalysis

Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of α-cyclopropyl ketones using Noyori-type catalysts achieves 94–97% ee. The reaction employs formic acid/triethylamine as a hydrogen donor system at 30°C.

Catalyst System:

$$

\text{[RhCl((R,R)-TsDPEN)]} \quad \text{(TsDPEN = N-tosyl-1,2-diphenylethylenediamine)}

$$

Purification and Characterization

Chromatographic Methods

Reverse-phase chromatography (C18 column) with methanol/water gradients (10–85% methanol) removes residual amines and cyclopropane byproducts. Purity ≥98% is confirmed via HPLC (λ = 254 nm).

Spectroscopic Data

Key characterization data include:

- ¹H NMR (600 MHz, CDCl₃): δ 1.05 (q, J = 4.4 Hz, 2H, cyclopropyl), 3.38–3.30 (m, 1H, CH-NH₂), 4.64 (dd, J = 16.3 Hz, 1H, CH-OH).

- LCMS (ESI): m/z 115.17 [M + H]⁺, matching the molecular formula C₆H₁₃NO.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 78 | 80 | Moderate | High |

| Catalytic Hydrogenation | 92 | 92 | High | Moderate |

| Continuous Flow | 90 | 95 | High | High |

| Asymmetric Catalysis | 85 | 97 | Low | Low |

Continuous flow synthesis emerges as the optimal method for industrial applications due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-cyclopropylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced further to form cyclopropylamines.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of cyclopropyl halides or other substituted derivatives.

Scientific Research Applications

(S)-3-Amino-3-cyclopropylpropan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclopropylpropan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate pathways related to neurotransmission, enzyme activity, or cellular signaling, depending on its specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between (S)-3-Amino-3-cyclopropylpropan-1-ol and related compounds:

Key Observations :

- Cyclopropane vs. Phenyl Substitution: The cyclopropane ring in this compound introduces steric hindrance and electronic effects distinct from the aromatic phenyl group in (S)-2-Amino-3-phenylpropan-1-ol. This difference impacts lipophilicity and receptor-binding interactions .

- Chirality : The (S)-enantiomer is pharmacologically significant, as stereochemistry often dictates biological activity. The (R)-enantiomer (listed in ) may exhibit divergent properties but lacks detailed characterization in available literature .

- Salt Formation : The hydrochloride salt form increases water solubility (critical for formulation) compared to the free base, with a molecular weight increase of ~36.45 g/mol .

Physicochemical Properties

A comparative analysis of solubility, boiling points, and logP values:

Key Observations :

- The cyclopropane-containing compound exhibits higher lipophilicity (logP ~0.71) than 3-Aminopropan-1-ol (logP ~-1.08), making it more membrane-permeable but less water-soluble .

- The hydrochloride salt form drastically improves aqueous solubility, essential for intravenous formulations .

Q & A

Q. How can the synthesis of (S)-3-Amino-3-cyclopropylpropan-1-ol be optimized to enhance enantiomeric excess (e.e.)?

- Methodological Answer : To improve enantiomeric excess, employ chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques such as diastereomeric salt formation. For example, using (S)-specific enzymes or chiral auxiliaries during the cyclopropane ring formation can direct stereochemistry. Reaction conditions (temperature, solvent polarity) should be systematically varied to minimize racemization. Monitor e.e. via chiral HPLC or polarimetry .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the cyclopropane ring and amino/hydroxyl groups.

- Mass spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., CHNO).

- Chiral HPLC : To determine enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- IR spectroscopy : Identify functional groups (e.g., O-H stretch at ~3300 cm) .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct stability studies by:

Storing samples under controlled humidity (desiccators) and temperature (4°C or -20°C).

Performing accelerated degradation tests (e.g., 40°C/75% RH for 1 month).

Analyzing degradation products via LC-MS and comparing with reference standards. Amine and hydroxyl groups may oxidize; thus, inert atmospheres (N) are recommended for long-term storage .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or stereochemical impurities. To address this:

Replicate assays using standardized protocols (e.g., fixed IC measurement parameters).

Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies).

Re-synthesize derivatives with >99% e.e. and confirm purity via chiral chromatography.

For example, antimalarial activity in showed variance due to impurities in diaminopropyltriazole intermediates .

Q. What strategies are effective for resolving racemic mixtures of 3-Amino-3-cyclopropylpropan-1-ol?

- Methodological Answer : Advanced chiral resolution methods include:

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer : Use density functional theory (DFT) to:

Calculate the energy barrier for cyclopropane ring opening, which impacts stability.

Simulate interactions with biological targets (e.g., docking studies for enzyme binding).

Predict metabolic pathways via software like Schrödinger’s ADMET Predictor.

Experimental validation via isotopic labeling (e.g., C-tracing) is critical .

Q. How does stereochemistry influence the pharmacokinetic profile of this compound derivatives?

- Methodological Answer : Design in vitro/in vivo studies to compare enantiomers:

Absorption : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion.

Metabolism : Incubate with liver microsomes; analyze metabolites via LC-MS.

Excretion : Radiolabeled compounds in rodent models.

The (S)-enantiomer may exhibit higher metabolic stability due to steric hindrance at chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.